molecular formula C15H15N3O3S3 B2581472 (E)-N-(4,5-dihydrothiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682764-19-8

(E)-N-(4,5-dihydrothiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2581472
CAS No.: 682764-19-8
M. Wt: 381.48
InChI Key: VRQKRSPYKXSCBX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4,5-dihydrothiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone-based hybrid compound characterized by a fused thiazole ring, a furan-2-ylmethylene substituent, and a butanamide side chain. Its structure combines electron-rich heterocycles (thiazole and furan) with a thioxothiazolidinone core, which is known to confer bioactivity in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties . The (E)-configuration of the furan-2-ylmethylene group is critical for its stereoelectronic interactions with biological targets, such as enzymes or receptors involved in oxidative stress or proliferation pathways.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S3/c19-12(17-14-16-5-8-23-14)4-1-6-18-13(20)11(24-15(18)22)9-10-3-2-7-21-10/h2-3,7,9H,1,4-6,8H2,(H,16,17,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKRSPYKXSCBX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The thioxothiazolidinone core is indispensable for redox-modulating activity. Substitutions at the 5-position (e.g., furan vs. phenyl) dictate target selectivity, while side chains (butanamide vs. acetic acid) influence pharmacokinetics .
  • Thermodynamic Stability: Computational studies suggest the (E)-isomer of the target compound is 3.2 kcal/mol more stable than the (Z)-isomer due to reduced steric hindrance between the furan and thiazolidinone rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.